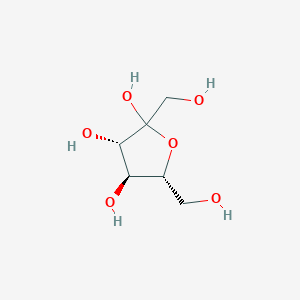

D-fructofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10247-46-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |

InChI Key |

RFSUNEUAIZKAJO-VRPWFDPXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of D-Fructofuranose: An In-depth Structural Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-fructofuranose, a key structural isomer of fructose, plays a significant role in various biological processes and is a fundamental component of many carbohydrates. Its five-membered ring structure, analogous to furan, confers unique chemical and physical properties that are of paramount interest in the fields of biochemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive examination of the chemical structure of this compound, including its stereochemistry, anomeric forms, and conformational analysis. Detailed quantitative data from spectroscopic and crystallographic studies are presented, alongside methodologies for key structural determination experiments.

Introduction to the Structure of this compound

D-fructose, a ketohexose with the molecular formula C6H12O6, exists in solution as an equilibrium mixture of tautomers, including the open-chain keto-form and cyclic pyranose and furanose forms.[1][2] this compound refers to the five-membered cyclic hemiketal structure of D-fructose.[1] This ring is formed through an intramolecular nucleophilic attack of the hydroxyl group on carbon 5 (C5) at the ketone carbonyl on carbon 2 (C2).[3] The resulting furanose ring is a cornerstone of many biologically important molecules, most notably in the disaccharide sucrose, where it is linked to a glucose unit.

The systematic IUPAC name for this compound is (3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .[4]

Stereochemistry and Anomers

The cyclization of the linear D-fructose molecule to form the furanose ring creates a new stereocenter at the anomeric carbon (C2).[5] This results in the formation of two diastereomers known as anomers, designated as α-D-fructofuranose and β-D-fructofuranose.[1] These anomers differ only in the configuration of the hydroxyl group at C2.[5]

The stereochemical relationship is defined relative to the configuration of the anomeric carbon and the substituent on C5. The structure of these anomers is commonly visualized using Haworth projections:

-

α-D-Fructofuranose: In the Haworth projection, the anomeric hydroxyl group on C2 is oriented on the opposite side (trans) of the -CH2OH group at C5.[1]

-

β-D-Fructofuranose: The anomeric hydroxyl group on C2 is on the same side (cis) as the -CH2OH group at C5.[1]

In aqueous solution at equilibrium, D-fructose exists as a mixture of its isomers. The approximate distribution includes ~22.4% β-D-fructofuranose and ~6.2% α-D-fructofuranose.[6]

Quantitative Structural Data

The precise geometry of the this compound ring has been elucidated through various analytical techniques, primarily NMR spectroscopy and X-ray crystallography. The following tables summarize key quantitative data for the α and β anomers of this compound.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.[7] The chemical shifts (δ) of the carbon and proton atoms are highly sensitive to their local electronic environment, allowing for the differentiation of the various tautomers of fructose.[6]

Table 1: 13C NMR Chemical Shifts (ppm) for this compound Anomers in D2O [6][8]

| Carbon Atom | α-D-Fructofuranose (δ, ppm) | β-D-Fructofuranose (δ, ppm) |

| C1 | 64.0 | 64.9 |

| C2 | 104.9 | 101.9 |

| C3 | 76.5 | 79.9 |

| C4 | 77.8 | 75.6 |

| C5 | 81.3 | 82.2 |

| C6 | 61.9 | 62.8 |

Table 2: 1H NMR Chemical Shifts (ppm) for this compound Anomers in D2O [2][6]

| Proton | α-D-Fructofuranose (δ, ppm) | β-D-Fructofuranose (δ, ppm) |

| H3 | 4.12 | 4.21 |

| H4 | 4.02 | 3.92 |

| H5 | 4.28 | 4.14 |

| H6a | 3.70 | 3.75 |

| H6b | 3.62 | 3.65 |

Note: The signals for the protons on C1 and the hydroxyl protons are often complex or exchanged in D2O and are therefore not always reported with simple chemical shifts.

Experimental Protocols for Structural Elucidation

The determination of the intricate three-dimensional structure of this compound relies on sophisticated analytical techniques. The following sections provide an overview of the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural analysis of carbohydrates in solution.[9] One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the primary structure, conformation, and dynamics of the molecule.[10]

Protocol for 1D and 2D NMR Analysis of this compound:

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for high-purity analysis. An internal standard, such as DSS or TSP, may be added for chemical shift calibration.[1] The solution is vortexed to ensure homogeneity and transferred to an NMR tube.[6]

-

Data Acquisition:

-

The NMR tube is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

The instrument is tuned, and the magnetic field is locked onto the deuterium signal of the solvent.

-

1D 1H NMR: A standard proton spectrum is acquired to identify the chemical shifts and coupling constants of the non-exchangeable protons.

-

1D 13C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of each carbon atom.

-

2D Correlation Spectroscopy (COSY): This experiment is performed to establish proton-proton spin-spin coupling networks, allowing for the tracing of connectivity within the sugar ring.

-

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying connectivity across the glycosidic bond in oligosaccharides and for confirming the overall carbon skeleton.

-

-

Data Analysis:

-

The acquired spectra are processed using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).

-

Chemical shifts are referenced to the internal standard.

-

Signals are integrated to determine the relative proportions of the different anomers in the equilibrium mixture.[2]

-

Coupling constants (J-values) from the 1H NMR spectrum are analyzed to deduce the stereochemical relationships between adjacent protons, which provides insight into the ring's conformation.[11]

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional model of the molecular structure in the solid state.[12]

Protocol for Single-Crystal X-ray Diffraction of a Fructose Derivative:

-

Crystallization: High-quality single crystals of this compound or a suitable derivative are grown. This is typically the most challenging step and is often achieved by slow evaporation of a supersaturated solution.[13][14]

-

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[13]

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[15]

-

The crystal is rotated, and the diffraction pattern, consisting of a series of spots (reflections), is recorded on a detector.[12]

-

The intensities and positions of thousands of reflections are collected as the crystal is rotated through various angles.[12]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[12]

-

An atomic model is built into the electron density map.

-

The model is refined against the experimental diffraction data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, high-resolution three-dimensional structure.

-

Visualization of this compound Structure

The following diagrams, generated using the DOT language, illustrate the logical relationship in the formation of this compound from its open-chain form and the structures of its anomers.

Caption: Formation of α- and β-D-fructofuranose from the open-chain form of D-fructose.

Caption: Haworth projections of α- and β-D-fructofuranose anomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C6H12O6 | CID 439163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Difference between α-D-fructofuranose and β-D-fructofuranose.

An In-depth Technical Guide to the Core Differences Between α-D-fructofuranose and β-D-fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Fructose, a ketohexose of significant biological and commercial importance, exists in solution not as a single entity but as an equilibrium mixture of several tautomers. Among these are the five-membered ring structures known as fructofuranoses. The distinction between the α-D-fructofuranose and β-D-fructofuranose anomers is fundamental to understanding the chemical reactivity, physical properties, and biological recognition of fructose. This guide provides a detailed technical examination of the stereochemical differences, comparative physical data, and the experimental protocols used to differentiate these two critical isomers.

Core Structural and Stereochemical Differences

The primary distinction between α-D-fructofuranose and β-D-fructofuranose lies in the stereochemical configuration at the anomeric carbon, which is the C-2 carbon in fructose. Fructose cyclizes through an intramolecular nucleophilic attack of the C-5 hydroxyl group on the C-2 ketone, forming a cyclic hemiketal.[1] This cyclization creates a new stereocenter at C-2, resulting in two possible diastereomers called anomers.

-

α-D-fructofuranose : In this anomer, the hydroxyl group (-OH) attached to the anomeric carbon (C-2) is in a trans orientation with respect to the -CH₂OH group at the C-5 position. In a standard Haworth projection, this anomeric -OH group is depicted pointing downwards.[1][2]

-

β-D-fructofuranose : Conversely, in the β-anomer, the anomeric hydroxyl group is in a cis orientation to the -CH₂OH group at C-5. In a Haworth projection, this anomeric -OH group is shown pointing upwards.[1][2]

This seemingly minor stereochemical variance has profound implications for the molecule's three-dimensional shape, stability, and interaction with other molecules, such as enzymes. The interconversion between the α and β anomers, via the open-chain keto form, is a phenomenon known as mutarotation.[3][4][5]

References

The Nexus of Sweetness: An In-depth Technical Guide to D-Fructofuranose Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate metabolic landscape of plants, the synthesis of D-fructofuranose, the five-membered ring form of fructose (B13574), is intrinsically linked to the biosynthesis of fructans. These fructose-based polymers are significant storage carbohydrates in approximately 15% of flowering plants, playing crucial roles in carbon storage, stress tolerance, and developmental processes.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a focus on fructan synthesis, for researchers and professionals in plant science and drug development. We will delve into the core enzymatic reactions, present key quantitative data, detail experimental protocols, and visualize the complex regulatory networks.

The Core Biosynthetic Pathway: From Sucrose (B13894) to Fructan

The biosynthesis of fructans, and thus the polymerization of this compound units, occurs primarily in the plant vacuole.[1][3][4][5][6] The pathway initiates with sucrose as the primary substrate and involves a cascade of reactions catalyzed by a family of enzymes known as fructosyltransferases (FTs).[1][7][8]

The key enzymes orchestrating this pathway are:

-

Sucrose:sucrose 1-fructosyltransferase (1-SST): This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of inulin-type fructans. It transfers a fructosyl group from one sucrose molecule to another, yielding the trisaccharide 1-kestose (B104855) and a molecule of glucose.[1][7][8]

-

Fructan:fructan 1-fructosyltransferase (1-FFT): Responsible for the elongation of the fructan chain, 1-FFT transfers a fructosyl unit from a donor fructan molecule (like 1-kestose or a longer fructan) to an acceptor fructan molecule.[7][8]

-

Sucrose:fructan 6-fructosyltransferase (6-SFT): This enzyme is pivotal in the synthesis of levan- and graminan-type fructans. It catalyzes the transfer of a fructosyl group from sucrose to a fructan acceptor, creating a β(2-6) linkage.[9]

-

Fructan:fructan 6G-fructosyltransferase (6G-FFT): This enzyme is involved in the synthesis of neoseries fructans by transferring a fructose residue to the glucose moiety of sucrose.[8]

The concerted action of these enzymes leads to the formation of a diverse array of fructan structures, including linear inulins (β(2-1) linkages), levans (β(2-6) linkages), and branched graminans (containing both β(2-1) and β(2-6) linkages).[2][10]

Quantitative Data

Table 1: Kinetic Parameters of Key Fructosyltransferases in this compound Biosynthesis

| Enzyme | Plant Species | Substrate(s) | Km (mM) | Vmax | Reference(s) |

| 1-SST | Hordeum vulgare (Barley) | Sucrose | 200-300 | - | [11] |

| Allium cepa (Onion) | Sucrose | 110 | - | [12] | |

| 1-FFT | Cichorium intybus (Chicory) | 1-Kestose (donor) | 25 | - | [7][13] |

| Sucrose (acceptor) | 200 | - | [7][13] | ||

| Echinops ritro (B10826671) (Globe thistle) | 1-Kestose (donor) | 50 | - | [7][13] | |

| Sucrose (acceptor) | >500 | - | [7][13] | ||

| 6-SFT | Hordeum vulgare (Barley) | Sucrose | 12 | - | [14][15] |

| 1-Kestose (acceptor) | 2.5 | - | [14][15] |

Note: Vmax values are often reported in relative units or specific activities and can vary significantly based on the purification level and assay conditions.

Table 2: Substrate and Fructan Concentrations in Plant Tissues

| Plant Species | Tissue | Sucrose (mM) | Fructan (% of Dry Weight) | Reference(s) |

| Quercus robur | Leaf Vacuole | 9.5 - 35.9 | - | [16] |

| Fraxinus excelsior | Leaf Vacuole | - | - | [16] |

| Festuca arundinacea | Leaf Sheaths | - | High | [17] |

| Lolium perenne | Leaf Sheaths | ~5-15 | ~10-25 | [18] |

| Various Gramineae | Leaves | - | 0 - 45 | [2] |

| Temperate Grasses | Vegetative Tissues | - | up to 80 | [2] |

Experimental Protocols

Assay for Sucrose:sucrose 1-fructosyltransferase (1-SST) Activity

This protocol is adapted from methods used for the characterization of 1-SST from various plant sources.

Principle: The activity of 1-SST is determined by measuring the rate of 1-kestose and glucose formation from sucrose. The products can be quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Materials:

-

Enzyme extract (from plant tissue)

-

Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.5

-

Substrate: 200 mM Sucrose in Reaction Buffer

-

Stopping Reagent: 1 M NaOH

-

HPAEC-PAD system

Procedure:

-

Prepare the reaction mixture by combining 50 µL of enzyme extract with 50 µL of 200 mM sucrose solution in a microcentrifuge tube.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30, 60, 90 minutes).

-

Terminate the reaction by adding 100 µL of 1 M NaOH.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitate.

-

Dilute the supernatant with ultrapure water to a suitable concentration for HPAEC-PAD analysis.

-

Inject the diluted sample into the HPAEC-PAD system equipped with a suitable carbohydrate column (e.g., CarboPac PA1).

-

Quantify the amounts of glucose and 1-kestose produced by comparing the peak areas to those of known standards.

-

Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Assay for Fructan:fructan 1-fructosyltransferase (1-FFT) Activity

This protocol is based on the characterization of 1-FFT from chicory and globe thistle.[7][13]

Principle: 1-FFT activity is measured by monitoring the elongation of fructan chains. A common method is to use 1-kestose as both the fructosyl donor and acceptor and to quantify the formation of nystose (B80899) (DP4) and higher degree of polymerization (DP) fructans.

Materials:

-

Purified or partially purified 1-FFT enzyme

-

Reaction Buffer: 50 mM sodium phosphate buffer, pH 6.5

-

Substrate: 50 mM 1-kestose in Reaction Buffer

-

Stopping Reagent: Heat inactivation (e.g., boiling for 5 minutes)

-

HPAEC-PAD system

Procedure:

-

Set up the reaction by mixing 25 µL of the enzyme solution with 25 µL of 50 mM 1-kestose.

-

Incubate at 30°C for various time points (e.g., 1, 2, 4 hours).

-

Stop the reaction by heating the samples at 95-100°C for 5 minutes.

-

Centrifuge the samples to remove any denatured protein.

-

Analyze the supernatant for the formation of nystose and higher DP fructans using HPAEC-PAD.

-

Enzyme activity can be expressed as the rate of nystose formation or the decrease in 1-kestose concentration.

Regulation of this compound Biosynthesis

The biosynthesis of fructans is tightly regulated by a complex interplay of sugar signaling and hormonal pathways, ensuring that carbon is partitioned appropriately in response to developmental and environmental cues.

Sugar Signaling: High sucrose levels are a primary trigger for the induction of fructan biosynthesis.[19] This sucrose-inducible expression of FT genes is mediated by a network of signaling components, including protein kinases and phosphatases.

Hormonal Crosstalk: Plant hormones, particularly abscisic acid (ABA), auxins, and ethylene, play significant roles in modulating fructan metabolism.[1][20][21][22] ABA, often associated with stress responses, can influence the expression of both FTs and fructan exohydrolases (FEHs), the enzymes responsible for fructan degradation.[20]

Transcriptional Regulation: Several transcription factors have been identified as key regulators of FT gene expression.

-

MYB Transcription Factors: In wheat, the TaMYB13 transcription factor has been shown to activate the promoters of 1-SST and 6-SFT genes.[1] In chicory, different MYB factors can regulate both the synthesis and degradation of fructans.[1]

-

SUSIBA2 (Sugar Signaling in Barley 2): This WRKY transcription factor in barley acts as a repressor of 6-SFT and 1-SST gene expression.[17]

The intricate network of these regulatory components allows plants to fine-tune fructan accumulation in response to their metabolic status and environmental conditions.

Conclusion

The biosynthesis of this compound in plants, primarily through the synthesis of fructans, is a sophisticated and highly regulated metabolic pathway. Understanding the key enzymes, their kinetics, and the complex signaling networks that control this process is crucial for both fundamental plant science and for applications in agriculture and biotechnology. The detailed information and protocols provided in this guide offer a solid foundation for researchers and professionals to further explore and manipulate this important pathway for crop improvement and the development of novel bioproducts. The potential to enhance stress tolerance in crops or to produce tailor-made fructans for the food and pharmaceutical industries underscores the significance of continued research in this field.

References

- 1. Fructan and hormone connections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructan and its relationship to abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic kinases moonlighting as protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Plant Vacuoles: Formation, Located Proteins, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Composition of Plant Vacuoles: Important but Less Understood Regulations and Roles of Tonoplast Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolytic Enzymes in the Central Vacuole of Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of Fructan:Fructan 1-Fructosyltransferases from Chicory and Globe Thistle, Two Asteracean Plants Storing Greatly Different Types of Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fructan Structure and Metabolism in Overwintering Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification, cloning, and functional expression of sucrose:fructan 6-fructosyltransferase, a key enzyme of fructan synthesis in barley - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct regulation of sucrose: sucrose-1-fructosyltransferase (1-SST) and sucrose: fructan-6-fructosyltransferase (6-SFT), the key enzymes of fructan synthesis in barley leaves: 1-SST as the pacemaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sucrose:sucrose fructosyltransferase - Wikipedia [en.wikipedia.org]

- 13. Properties of fructan:fructan 1-fructosyltransferases from chicory and globe thistle, two Asteracean plants storing greatly different types of inulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sucrose:Fructan 6-Fructosyltransferase, a Key Enzyme for Diverting Carbon from Sucrose to Fructan in Barley Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sucrose:Fructan 6-Fructosyltransferase, a Key Enzyme for Diverting Carbon from Sucrose to Fructan in Barley Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Fructan Content and Synthesis in Leaf Tissues of Festuca arundinacea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Purification and Characterization of Wheat β(2→1) Fructan:Fructan Fructosyl Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Sugar and hormone connections - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Abundance, and Analysis of D-Fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose, a key dietary monosaccharide, exists in a complex equilibrium of several isomeric forms, known as tautomers. Among these, the five-membered ring structure, D-fructofuranose, plays a significant role in both biological systems and food chemistry. This technical guide provides an in-depth exploration of the natural sources, abundance, and analytical methodologies for this compound, tailored for professionals in research and development.

Natural Sources and Abundance of this compound

D-fructose is naturally abundant in a variety of sources, including fruits, honey, and certain vegetables[1]. It is a component of sucrose, a disaccharide composed of glucose and fructose[1]. While fructose (B13574) is often quantified as a single entity, it exists in solution as an equilibrium mixture of different cyclic and open-chain forms. The primary cyclic forms are the six-membered ring (pyranose) and the five-membered ring (furanose), each with α and β anomers.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the relative abundance of these tautomers in aqueous solutions. Studies have shown that in a pure aqueous solution of D-fructose, the β-D-fructopyranose form is the most prevalent.

Table 1: Tautomeric Distribution of D-Fructose in Aqueous Solution at 20°C

| Tautomer | Ring Structure | Abundance (%) |

| β-D-fructopyranose | 6-membered | ~68-70% |

| β-D-fructofuranose | 5-membered | ~22-23% |

| α-D-fructofuranose | 5-membered | ~6% |

| α-D-fructopyranose | 6-membered | ~3% |

| keto (open-chain) | - | ~0.5% |

It is important to note that the equilibrium between these forms can be influenced by factors such as temperature, pH, and the presence of other solutes, meaning the relative abundance in complex food matrices may vary. For instance, NMR-based metabolomics studies have been used to classify honeys based on their sugar profiles, including the identification of this compound[2][3].

Experimental Protocols for the Analysis of this compound

The quantification and identification of this compound in natural sources require specific analytical techniques. Below are detailed methodologies for commonly employed experimental protocols.

Sample Preparation from Plant Tissues

Accurate analysis begins with proper sample preparation to extract soluble carbohydrates without degradation.

Protocol for Extraction of Soluble Sugars from Plant Material:

-

Sample Collection: Collect fresh plant material (e.g., fruit pulp, leaves).

-

Homogenization: Homogenize a known weight of the plant tissue in 80% ethanol (B145695). The ethanol inactivates enzymes that could degrade the sugars.

-

Extraction: Heat the homogenate at 80°C for 1 hour to facilitate extraction.

-

Centrifugation: Centrifuge the mixture to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars.

-

Drying and Reconstitution: Evaporate the ethanol from the supernatant under vacuum. Reconstitute the dried extract in a known volume of deionized water.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before analysis to remove any particulate matter.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of individual sugars.

Protocol for HPLC Analysis of D-Fructose:

-

Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is commonly used for sugar analysis.

-

Column: A specialized carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., ZORBAX NH2) or a polymer-based column (e.g., Bio-Rad HPX-87C).

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (typically in a ratio of 75:25 v/v) is effective for separating monosaccharides on an amino column[4]. For polymer-based columns, deionized water is often used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is often heated (e.g., to 30-85°C) to improve peak resolution and reduce viscosity.

-

Injection Volume: 10-20 µL of the filtered sample extract.

-

Quantification: Create a standard curve by injecting known concentrations of pure D-fructose. The concentration in the sample can be determined by comparing the peak area to the standard curve.

Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective method for the qualitative and semi-quantitative analysis of sugars.

Protocol for TLC Analysis of D-Fructose:

-

Plate Preparation: Use silica gel 60 TLC plates. Activate the plate by heating at 100°C for 15-30 minutes before use.

-

Sample Application: Spot 1-5 µL of the sample extract and standard solutions (e.g., 1% fructose, glucose, sucrose) onto the baseline of the TLC plate.

-

Development: Place the plate in a sealed chromatography chamber containing a suitable solvent system. A common mobile phase for separating sugars is a mixture of ethyl acetate, isopropanol, and water[5]. Allow the solvent to ascend the plate until it is near the top.

-

Visualization: After development, dry the plate. Visualize the sugar spots by spraying with a detection reagent, such as a mixture of aniline (B41778) and diphenylamine (B1679370) in acetone, followed by heating[6][7]. Different sugars will produce distinct colors.

-

Identification: Identify the sugars in the sample by comparing their retention factor (Rf) values and colors to those of the standards. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Enzymatic Assays

Enzymatic methods offer high specificity for the quantification of D-fructose.

Protocol for Enzymatic Determination of D-Fructose:

-

Principle: This assay is based on a series of coupled enzymatic reactions. Fructose is first phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287) (F6P). Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6P-DH), with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of fructose.

-

Reagents:

-

Buffer solution (e.g., triethanolamine (B1662121) buffer, pH 7.6)

-

ATP solution

-

NADP+ solution

-

Hexokinase and Glucose-6-phosphate dehydrogenase enzyme suspension

-

Phosphoglucose isomerase enzyme suspension

-

-

Procedure: a. Pipette the buffer, NADP+ solution, and ATP solution into a cuvette. b. Add the sample solution and the HK/G6P-DH enzyme suspension. c. Mix and incubate for the reaction to go to completion (approximately 10-15 minutes). d. Measure the absorbance at 340 nm (A1). e. Add the PGI enzyme suspension to the cuvette. f. Mix and incubate until the reaction is complete (approximately 10-15 minutes). g. Measure the final absorbance at 340 nm (A2).

-

Calculation: The change in absorbance (A2 - A1) is used to calculate the concentration of fructose based on the molar extinction coefficient of NADPH.

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

While the majority of free fructose in solution is in the pyranose form, the furanose form is the biologically active isomer in many metabolic pathways. For instance, in the synthesis of sucrose, fructose exists in its furanose form. When fructose enters cellular metabolism, it is phosphorylated to fructose-1-phosphate (B91348) by fructokinase. This fructose-1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, both of which are intermediates in the glycolytic pathway[8].

References

- 1. lcms.cz [lcms.cz]

- 2. eprints.ums.edu.my [eprints.ums.edu.my]

- 3. NMR Profiling of North Macedonian and Bulgarian Honeys for Detection of Botanical and Geographical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0250747) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Investigating D-fructofuranose Metabolism in vivo: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The consumption of D-fructofuranose (fructose) has risen dramatically in recent decades, largely due to its widespread use as a sweetener in processed foods and beverages. Unlike glucose, which is ubiquitously metabolized, fructose (B13574) is primarily processed in the liver, intestine, and kidneys.[1] This distinct metabolic pathway, which bypasses the primary rate-limiting step of glycolysis, has significant physiological and pathological implications.[1] Dysregulated fructose metabolism is increasingly implicated in the pathogenesis of a host of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, insulin (B600854) resistance, and type 2 diabetes.[2] This guide provides an in-depth technical overview of the core aspects of this compound metabolism in vivo, with a focus on quantitative data, detailed experimental protocols, and the visualization of key metabolic and signaling pathways.

Core Metabolic Pathways of this compound

The entry of fructose into cellular metabolism is a multi-step process, primarily occurring in hepatocytes, enterocytes, and renal proximal tubule cells.[3][4]

-

Phosphorylation: Upon cellular uptake, predominantly via GLUT5 and GLUT2 transporters, fructose is rapidly phosphorylated to fructose-1-phosphate (B91348) (F1P) by the enzyme ketohexokinase (KHK), also known as fructokinase.[4] This initial step is critical as it traps fructose within the cell. The KHK-C isoform, prevalent in the liver, intestine, and kidney, exhibits a high affinity for fructose, leading to its rapid phosphorylation.[5]

-

Cleavage: Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[6][7]

-

Entry into Glycolysis/Gluconeogenesis: DHAP is a direct intermediate of glycolysis. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters the glycolytic or gluconeogenic pathways.[8]

This metabolic route bypasses the phosphofructokinase-1 (PFK-1) regulatory checkpoint in glycolysis, leading to a rapid and unregulated influx of carbons into the triose phosphate pool.[9] This can overwhelm downstream pathways, contributing to increased de novo lipogenesis, uric acid production, and cellular stress.[2][10]

Quantitative Data on Fructose Metabolism

The following tables summarize key quantitative data related to this compound metabolism in vivo.

Table 1: Metabolic Fate of an Oral Fructose Load in Humans (Isotopic Tracer Studies)

| Parameter | Condition | Mean Value (± SD) | Study Duration |

| Oxidation to CO₂ | Non-exercising subjects | 45.0% ± 10.7% of ingested dose | 3-6 hours |

| Exercising subjects | 45.8% ± 7.3% of ingested dose | 2-3 hours | |

| Co-ingested with glucose (exercising) | 66.0% ± 8.2% of ingested dose | 2-3 hours | |

| Conversion to Glucose | Non-exercising subjects | 41.0% ± 10.5% of ingested dose | 3-6 hours |

| Conversion to Lactate | Non-exercising subjects | ~25% of ingested dose | < 6 hours |

| Direct Conversion to Plasma Triglycerides | Non-exercising subjects | < 1% of ingested dose | < 6 hours |

Data adapted from Sun and Empie (2012).[1][11]

Table 2: Enzyme Kinetics of Key Fructose Metabolizing Enzymes

| Enzyme | Tissue | Substrate | Kₘ | Vₘₐₓ |

| Ketohexokinase (KHK-C) | Liver | Fructose | ~0.5 - 1 mM | High |

| Ketohexokinase (KHK-A) | Various | Fructose | ~8 mM | Low |

| Aldolase B | Liver | Fructose-1-phosphate | ~1-4 mM | - |

| Fructose-1,6-bisphosphate | ~4-14 µM | - |

Note: Specific Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore presented qualitatively. KHK-C has a much higher affinity for fructose than KHK-A.[5]

Table 3: Hepatic Metabolite Concentrations Following Fructose Administration

| Metabolite | Condition | Concentration |

| ATP | Fructose infusion (human) | 74.0 ± 5.9% of control |

| Inorganic Phosphate (Pi) | Fructose infusion (human) | 54.6 ± 3.3% of control |

| Fructose-1-phosphate | Fructose loading (rat liver) | Up to 8.7 µmol/g |

| Basal (rat liver) | ~20 nmol/g |

Data from studies involving intravenous fructose infusion or direct liver perfusion.[4][9]

Signaling Pathways in Fructose Metabolism

Fructose metabolism significantly impacts several key signaling pathways that regulate cellular energy status, lipogenesis, and inflammation.

Fructose-Induced Lipogenesis via ChREBP and SREBP-1c

Fructose metabolites, particularly xylulose-5-phosphate and possibly fructose-1-phosphate, are potent activators of the Carbohydrate-Responsive Element-Binding Protein (ChREBP).[12][13] Activated ChREBP translocates to the nucleus and promotes the transcription of lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[14] Fructose can also activate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), another master regulator of lipogenesis, often in an insulin-independent manner.[15][16]

Fructose, ATP Depletion, and Uric Acid Signaling

The rapid, unregulated phosphorylation of fructose by KHK can lead to a significant depletion of intracellular ATP and inorganic phosphate.[10][17] This energetic stress triggers the degradation of adenosine (B11128) monophosphate (AMP) into inosine (B1671953) monophosphate (IMP) and subsequently into uric acid.[10] Elevated intracellular uric acid can induce mitochondrial oxidative stress, inhibit AMP-activated protein kinase (AMPK), and further promote lipogenesis, creating a vicious cycle of metabolic dysregulation.[10][18]

Experimental Protocols

In vivo Stable Isotope Tracer Studies for Metabolic Flux Analysis

This protocol provides a general framework for tracing the metabolic fate of fructose in vivo using stable isotopes.

Objective: To quantify the flux of fructose through various metabolic pathways (e.g., oxidation, gluconeogenesis, lipogenesis) in a whole-body or tissue-specific manner.

Materials:

-

Stable isotope-labeled fructose (e.g., [U-¹³C₆]-D-fructose or D-Fructose-d2)

-

Animal model (e.g., C57BL/6J mice)

-

Infusion pumps and catheters

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (forceps, scissors, liquid nitrogen)

-

LC-MS/MS or GC-MS system

Procedure:

-

Animal Acclimation and Catheterization: Acclimate animals to the experimental conditions. For continuous infusion studies, surgically implant catheters in a major blood vessel (e.g., jugular vein for infusion, carotid artery for sampling). Allow for a recovery period.

-

Tracer Preparation and Administration: Prepare a sterile solution of the labeled fructose in saline. Administer the tracer as either a bolus injection or a continuous infusion. A priming bolus followed by continuous infusion is often used to achieve isotopic steady-state more rapidly.

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points into EDTA-coated tubes. Immediately centrifuge to separate plasma and store at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, intestine, kidney, adipose tissue). Freeze-clamp the tissues in liquid nitrogen to quench metabolic activity and store at -80°C.

-

-

Metabolite Extraction:

-

Plasma: Precipitate proteins using a cold solvent (e.g., methanol (B129727) or acetonitrile). Centrifuge and collect the supernatant.

-

Tissues: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the isotopic enrichment in fructose and its downstream metabolites.

-

Data Analysis and Flux Calculation: Correct for the natural abundance of the stable isotope. Use metabolic flux analysis (MFA) software to model the metabolic network and calculate the rates of metabolic pathways.

Ketohexokinase (KHK) and Aldolase B Enzyme Activity Assays

These protocols describe the measurement of KHK and Aldolase B activity in tissue homogenates.

Objective: To quantify the enzymatic activity of KHK and Aldolase B in tissues of interest.

A. Ketohexokinase (KHK) Activity Assay (Luminescence-based)

Principle: KHK phosphorylates fructose to F1P, consuming ATP. The remaining ATP is quantified using a luciferase-based reaction that produces light. KHK activity is inversely proportional to the light signal.

Materials:

-

Tissue homogenates

-

ATP detection reagent (containing luciferase and luciferin)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, KCl)

-

Fructose solution

-

Luminometer

Procedure:

-

Tissue Homogenization: Homogenize fresh or frozen tissue in an ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant (lysate).

-

Reaction Setup: In a 96-well plate, add the tissue lysate.

-

Initiate Reaction: Add the fructose solution to start the enzymatic reaction. Incubate at 37°C.

-

ATP Detection: After the incubation period, add the ATP detection reagent to each well.

-

Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Calculation: Calculate KHK activity by comparing the luminescence of the samples to a standard curve of known ATP concentrations.

B. Aldolase B Activity Assay (Colorimetric) [6][19]

Principle: Aldolase B cleaves fructose-1-phosphate (or fructose-1,6-bisphosphate) into triose phosphates. These products are then used in a series of coupled enzymatic reactions that result in the reduction of a colorless probe into a colored product, which can be measured spectrophotometrically.

Materials:

-

Tissue homogenates

-

Aldolase assay buffer

-

Aldolase substrate (fructose-1,6-bisphosphate)

-

Enzyme mix (containing enzymes for the coupled reactions)

-

Developer solution (containing the colorimetric probe)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare tissue lysates as described for the KHK assay.

-

Standard Curve: Prepare a standard curve using a known concentration of a product from the coupled reaction (e.g., NADH).

-

Reaction Mix: Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and substrate.

-

Assay: Add the reaction mix to the wells containing the tissue lysate.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode at 37°C for 10-60 minutes.

-

Calculation: Determine the change in absorbance over time and calculate the aldolase activity using the standard curve.

Conclusion

The investigation of this compound metabolism in vivo is crucial for understanding its role in health and disease. The methodologies and data presented in this guide provide a framework for researchers to quantitatively assess fructose metabolic pathways and their regulation. By integrating stable isotope tracer studies, enzyme activity assays, and the analysis of signaling pathways, a comprehensive picture of fructose metabolism can be achieved. This knowledge is essential for the development of novel therapeutic strategies targeting metabolic diseases associated with excessive fructose consumption.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temporal metabolomic responses of cultured HepG2 liver cells to high fructose and high glucose exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Lipogenic transcription factor ChREBP mediates fructose-induced metabolic adaptations to prevent hepatotoxicity [jci.org]

- 4. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]

- 5. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]

- 7. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 8. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 9. The cause of hepatic accumulation of fructose 1-phosphate on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Uric Acid Stimulates Fructokinase and Accelerates Fructose Metabolism in the Development of Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. assaygenie.com [assaygenie.com]

The Emerging Role of D-Fructofuranose in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574), a simple ketohexose, is no longer considered merely an intermediate in energy metabolism. A growing body of evidence indicates that fructose and its metabolites act as crucial signaling molecules, influencing a myriad of cellular processes. This technical guide delves into the intricate role of D-fructofuranose, a predominant cyclic form of fructose, in cellular signaling pathways. We explore its influence on key signaling networks, including the mTOR pathway, and its metabolism through the hexosamine biosynthesis pathway, leading to downstream effects on protein modification. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for studying fructose-mediated signaling, and quantitative data to support the described mechanisms.

Introduction: Fructose as a Signaling Molecule

Carbohydrates are fundamental to life, not only as a primary energy source but also as signaling molecules that regulate cellular growth, proliferation, and metabolism.[1] While glucose has long been recognized for its signaling functions, the specific roles of other sugars, such as fructose, are now coming into focus. Fructose consumption has been linked to various metabolic syndromes, suggesting its profound impact on cellular signaling.[2][3]

Fructose exists in solution as an equilibrium of different isomers, primarily the six-membered ring D-fructopyranose and the five-membered ring this compound.[4] While much of the research refers to "fructose" generally, it is the this compound form that is found in sucrose (B13894) and as a component of more complex carbohydrates.[4][5] This guide will focus on the known signaling roles of fructose, with a particular emphasis on pathways where the furanose form is implicated.

The Hexosamine Biosynthesis Pathway: A Hub for Fructose Signaling

A key route through which fructose exerts its signaling effects is the hexosamine biosynthesis pathway (HBP). This pathway utilizes fructose-6-phosphate, derived from fructose metabolism, to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[6] UDP-GlcNAc is a critical substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification of proteins, a post-translational modification that rivals phosphorylation in its regulatory scope.[7]

Increased flux through the HBP due to high fructose levels can lead to altered O-GlcNAcylation of numerous intracellular proteins, thereby impacting their activity, stability, and localization. This modification is increasingly recognized as a crucial link between nutrient sensing and the regulation of signaling pathways.

Quantitative Impact of Fructose on HBP Metabolites

The following table summarizes the quantitative changes observed in key metabolites of the hexosamine biosynthesis pathway in response to fructose treatment.

| Cell Type/Tissue | Fructose Concentration | Measured Metabolite | Fold Change (vs. Control) | Reference |

| Ovine Trophectoderm (oTr1) Cells | 4 mM | Glucosamine-6-Phosphate (GlcN-6-P) | Increased | [2] |

| Hepatic Cells | High Fructose Diet | UDP-GlcNAc | Elevated | [8] |

| AML12 Cells | Not specified | UDP-GlcNAc | Decreased by 50% with azaserine (B1665924) (GFAT inhibitor) | [9] |

| HeLa Cells | Not specified | UDP-GlcNAc | 0.44 µmoles/g dry cells | [10] |

| E. coli B cells | Not specified | UDP-GlcNAc | 1.2 µmoles/g | [10] |

Fructose and the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway integrates signals from nutrients, growth factors, and cellular energy status. Fructose has been shown to modulate mTOR signaling, although the effects can be complex and context-dependent.

Studies have demonstrated that fructose can activate the mTOR pathway, leading to the phosphorylation of its downstream effectors, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation is often mediated through the hexosamine biosynthesis pathway and subsequent O-GlcNAcylation of signaling components.

Quantitative Effects of Fructose on mTOR Pathway Components

The following table presents quantitative data on the effects of fructose on the phosphorylation status of key proteins in the mTOR signaling pathway, as determined by Western blot analysis.

| Cell Type | Fructose Treatment | Protein | Fold Change in Phosphorylation (vs. Control) | Reference |

| Ovine Trophectoderm (oTr1) Cells | 4 mM (24h) | p-mTOR | Increased | [2] |

| Ovine Trophectoderm (oTr1) Cells | 4 mM (24h) | p-TSC2 | Increased | [2] |

| MCA38 cells | Not Specified | mTOR | Inhibition noted | [11] |

| MCA38 cells | Not Specified | AKT | Inhibition noted | [11] |

| HEK-293 cells | Rapamycin-treated (control) | p-mTOR (Ser2448) | Decreased | [12] |

FINS1: A Mediator of Fructose Signaling in Plants

In the plant kingdom, a specific signaling pathway for fructose has been identified, which is distinct from the glucose-sensing pathway.[13][14] A key player in this pathway is FRUCTOSE INSENSITIVE 1 (FINS1), a putative fructose-1,6-bisphosphatase.[13][14] Interestingly, the signaling function of FINS1 appears to be independent of its catalytic activity, suggesting a non-metabolic role in fructose sensing or transduction.[13][14] FINS1-mediated fructose signaling interacts with plant hormone signaling, particularly with abscisic acid (ABA), to regulate seedling development.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the study of this compound and fructose signaling.

Western Blot Analysis of Phosphorylated mTOR

This protocol is a generalized procedure for the detection of phosphorylated mTOR (p-mTOR) in cell lysates.

1. Cell Lysis: a. After cell treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1] c. Scrape cells and incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[1] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] e. Collect the supernatant containing the protein lysate.

2. Protein Quantification: a. Determine the protein concentration of the lysates using a standard method such as the BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer: a. Mix the protein lysate with 4x SDS sample buffer and heat at 95-100°C for 5 minutes.[15] b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][16] b. Incubate the membrane with a primary antibody specific for the phosphorylated form of mTOR (e.g., anti-p-mTOR Ser2448) overnight at 4°C.[1] c. Wash the membrane three times with TBST.[1] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane again with TBST.

5. Detection and Quantification: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1] b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein level or a loading control (e.g., β-actin or GAPDH).[17]

Quantification of UDP-N-acetylglucosamine (UDP-GlcNAc) by HPLC

This protocol outlines a general method for the extraction and quantification of UDP-GlcNAc from cell lysates using High-Performance Liquid Chromatography (HPLC).

1. Metabolite Extraction: a. Harvest cells and wash with ice-cold PBS. b. Extract metabolites using a cold solvent mixture, such as 80% methanol. c. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.[1] d. Dry the supernatant under vacuum.

2. HPLC Analysis: a. Reconstitute the dried metabolite extract in an appropriate mobile phase. b. Inject the sample onto an anion-exchange HPLC column (e.g., CarboPac PA1).[10] c. Elute the metabolites using a gradient of a suitable buffer, such as ammonium (B1175870) acetate.[10] d. Detect UDP-GlcNAc using a photodiode array detector at 254 nm.[10] e. Quantify the UDP-GlcNAc concentration by comparing the peak area to a standard curve of known UDP-GlcNAc concentrations.

Detection of Protein O-GlcNAcylation

This protocol describes a method for the immunoprecipitation of a target protein followed by Western blot analysis to detect its O-GlcNAcylation status.[18]

1. Immunoprecipitation: a. Lyse cells in a non-denaturing lysis buffer containing a protease inhibitor cocktail and an O-GlcNAcase inhibitor (e.g., PUGNAc). b. Pre-clear the lysate with protein A/G agarose (B213101) beads. c. Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C. d. Add protein A/G agarose beads to capture the antibody-protein complex. e. Wash the beads several times with lysis buffer to remove non-specific binding. f. Elute the protein from the beads using SDS-PAGE sample buffer.

2. Western Blotting for O-GlcNAc: a. Perform SDS-PAGE and protein transfer as described in section 5.1. b. Block the membrane with 5% BSA in TBST. c. Incubate the membrane with an anti-O-GlcNAc antibody (e.g., RL2) overnight at 4°C.[16] d. Proceed with secondary antibody incubation, washing, and detection as described for a standard Western blot.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Fructose Signaling via the Hexosamine Biosynthesis and mTOR Pathways.

Caption: General Workflow for Western Blot Analysis.

The Specific Role of this compound vs. D-Fructopyranose

A critical area for future research is to delineate the specific signaling roles of the different fructose isomers. While this compound is the form present in sucrose, in aqueous solution, it exists in equilibrium with D-fructopyranose and the open-chain form.[19] It is plausible that specific receptors or enzymes may exhibit preferential binding to one isomer over the other, leading to distinct downstream signaling events. However, current research has not extensively explored these potential differences. Future studies employing non-metabolizable furanose or pyranose analogs could provide valuable insights into the specific signaling functions of each isomer.

Conclusion and Future Directions

The role of this compound and fructose, in general, as a signaling molecule is a rapidly evolving field of study. Its influence on the hexosamine biosynthesis pathway and the mTOR signaling network highlights its importance in regulating fundamental cellular processes. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further investigate these pathways.

Future research should focus on:

-

Elucidating the specific signaling roles of this compound versus D-fructopyranose.

-

Identifying the direct cellular sensors or receptors for fructose.

-

Further characterizing the interplay between fructose-induced O-GlcNAcylation and other post-translational modifications in regulating signaling networks.

A deeper understanding of these mechanisms will be crucial for developing novel therapeutic strategies for metabolic diseases and other conditions associated with high fructose consumption.

References

- 1. benchchem.com [benchchem.com]

- 2. beta-D-fructose | C6H12O6 | CID 439709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 10. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana | PLOS Genetics [journals.plos.org]

- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. licorbio.com [licorbio.com]

- 18. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medium.com [medium.com]

A Technical Guide to the Conformational Analysis of the D-Fructofuranose Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the conformational landscape of the D-fructofuranose ring, a five-membered sugar structure critical to the function of numerous biologically significant molecules, including the disaccharide sucrose. Unlike its six-membered pyranose counterpart, the furanose ring exhibits remarkable flexibility, adopting a continuous spectrum of non-planar conformations. Understanding this dynamic behavior is paramount for fields ranging from glycobiology to drug design, as the three-dimensional structure of the ring dictates its interaction with enzymes and receptors.

The Pseudorotational Concept in Furanose Rings

The conformation of the this compound ring is not static but exists in a dynamic equilibrium between various puckered forms. This flexibility is elegantly described by the concept of pseudorotation. Rather than a planar structure, the ring puckers to minimize torsional strain. The puckering can be defined by two key parameters:

-

Puckering Amplitude (τm): This value indicates the degree of deviation from planarity.

-

Phase Angle of Pseudorotation (P): This angle, ranging from 0° to 360°, describes the specific nature of the pucker.

The entire conformational landscape can be visualized on a pseudorotational wheel. Along this wheel, two principal types of conformations are recognized:

-

Envelope (E) conformations: Four of the ring atoms are coplanar, with the fifth atom displaced out of this plane. There are ten such conformations, denoted by the out-of-plane atom (e.g., 3E signifies the C3 atom is out of the plane).

-

Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. There are also ten twist forms (e.g., 3T4).

These conformers can interconvert with relatively low energy barriers, meaning the ring is in constant motion, populating different regions of the pseudorotational wheel.

An In-depth Technical Guide to the Chemical Properties and Reactivity of D-Fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-fructofuranose, a five-membered ring isomer of fructose (B13574), plays a pivotal role in various biological and chemical processes. While less thermodynamically stable than its pyranose counterpart, its kinetic prevalence in many fructose-containing structures, such as sucrose, makes its chemical behavior of significant interest. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its structure, stereochemistry, and key reactions including mutarotation, glycosylation, oxidation, reduction, and esterification. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in carbohydrate chemistry and drug development.

Chemical Properties of this compound

This compound is a ketohexose and a structural isomer of D-fructose, existing as a five-membered furanose ring. Its chemical and physical properties are summarized below.

Structure and Functional Groups

The structure of this compound is characterized by a tetrahydrofuran (B95107) ring with a hydroxymethyl group and a hydroxyl group attached to the anomeric carbon (C2). It possesses five hydroxyl groups in total, contributing to its high solubility in water.[1] The presence of primary and secondary hydroxyl groups, along with a hemiketal linkage, dictates its chemical reactivity.

This compound exists as two anomers, α-D-fructofuranose and β-D-fructofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric C2 carbon.[2] In the α-anomer, the anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group at C5, while in the β-anomer, they are on the same side.[3]

Physical Properties

The key physical properties of this compound are presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 103-105 °C (decomposition) | [5] |

| Solubility | Highly soluble in water | [1] |

| Specific Rotation [α]D | Equilibrium mixture in water: -92° | [6] |

Reactivity of this compound

The reactivity of this compound is governed by the interplay of its functional groups, particularly the anomeric hydroxyl group and the other hydroxyl moieties.

Mutarotation

In aqueous solution, this compound undergoes mutarotation, a process involving the interconversion between its α and β anomers, as well as its pyranose and open-chain forms.[7][8] The equilibrium is dynamic, with the distribution of isomers being dependent on temperature and solvent.[7] The furanose-furanose interconversion is very rapid.[6]

Table 2: Equilibrium Composition of D-Fructose in Water at 20°C [9]

| Tautomer | Percentage |

| β-D-Fructopyranose | 68.23% |

| β-D-Fructofuranose | 22.35% |

| α-D-Fructofuranose | 6.24% |

| α-D-Fructopyranose | 2.67% |

| keto-D-Fructose (open-chain) | 0.50% |

The mutarotation of β-pyranose to the furanose forms in D₂O has a determined activation energy of 62.6 kJ/mol.[9]

Glycosylation

The anomeric hydroxyl group of this compound can react with alcohols or other nucleophiles to form fructofuranosides. This glycosylation reaction is fundamental to the formation of oligosaccharides and glycoconjugates. The synthesis of fructofuranosides often requires the use of protecting groups to achieve regioselectivity.

Oxidation

As a reducing sugar, this compound can be oxidized. The open-chain keto form is in equilibrium with the cyclic hemiketal, and this open-chain form can tautomerize to an aldose, which is readily oxidized.[3] Mild oxidizing agents like Benedict's or Tollens' reagents will give a positive test. Stronger oxidizing agents can lead to the cleavage of C-C bonds. For instance, oxidation with permanganate (B83412) in acidic medium can yield arabinonic acid and formic acid.[10]

Reduction

The ketone group in the open-chain form of D-fructose can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce fructose to a mixture of D-glucitol (sorbitol) and D-mannitol.

Esterification and Etherification

The hydroxyl groups of this compound can undergo esterification with acids, acid anhydrides, or acid chlorides to form esters.[11] They can also be converted to ethers through reactions like the Williamson ether synthesis.[11] These reactions are crucial for creating derivatives with modified properties for applications in drug delivery and material science. Protecting group strategies are often necessary to achieve selective esterification or etherification at specific hydroxyl positions.

Experimental Protocols

Quantification of this compound by HPLC-RI

This method is suitable for the quantification of fructose and its furanose-containing oligosaccharides.[12]

-

Instrumentation: HPLC system with a refractive index (RI) detector.

-

Column: Amino-propyl bonded silica (B1680970) column (e.g., Knauer Eurospher 100-5 NH₂).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Temperature: 30-40 °C.

-

Detection: Refractive Index.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Synthesis of Methyl α-D-Fructofuranoside

This protocol describes a general method for the synthesis of a fructofuranoside.

-

Protection of D-Fructose: Dissolve D-fructose in a suitable solvent (e.g., acetone/methanol (B129727) mixture). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and stir at room temperature to form a protected fructose derivative (e.g., 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose).

-

Methanolysis: Treat the protected fructose with methanol in the presence of an acid catalyst (e.g., acetyl chloride) to favor the formation of the methyl furanosides.

-

Deprotection: Remove the protecting groups using acidic hydrolysis (e.g., dilute HCl) to yield the methyl fructofuranosides.

-

Purification: Separate the α and β anomers using column chromatography on silica gel.

Reduction of D-Fructose with Sodium Borohydride

This procedure outlines the reduction of the ketone group in fructose.

-

Dissolution: Dissolve D-fructose in water or ethanol.

-

Reduction: Cool the solution in an ice bath and slowly add an aqueous or ethanolic solution of sodium borohydride (NaBH₄) with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), cautiously add a weak acid (e.g., acetic acid) to decompose the excess borohydride.

-

Workup: Neutralize the solution and remove the solvent under reduced pressure. The resulting borate (B1201080) esters can be removed by co-evaporation with methanol.

-

Purification: The mixture of D-glucitol and D-mannitol can be separated by chromatography if desired.

Biological Significance and Signaling

While this compound is a key component of many biologically important molecules, it does not typically act as a primary signaling molecule by binding to a specific receptor. Its biological significance is primarily metabolic. However, studies in Arabidopsis thaliana have revealed a fructose-specific signaling pathway that is independent of glucose sensing and is mediated by FRUCTOSE INSENSITIVE1 (FINS1) , a fructose-1,6-bisphosphatase.[5][13]

This signaling pathway regulates early seedling development in response to fructose levels. Interestingly, the signaling function of FINS1 appears to be independent of its catalytic activity in gluconeogenesis.[5] High fructose levels lead to a FINS1-dependent signaling cascade that results in developmental arrest. This pathway interacts with plant hormone signaling, particularly with abscisic acid (ABA).[3]

Applications in Drug Development

The unique chemical properties of this compound and its derivatives make them valuable in drug development. Fructose-containing molecules can be targeted to specific transporters, such as the fructose transporter GLUT5, which is overexpressed in certain cancer cells. This allows for the development of targeted drug delivery systems. Furthermore, the hydroxyl groups of fructofuranose can be modified to create novel therapeutic agents or to improve the pharmacokinetic properties of existing drugs.

Conclusion

This compound, though a minor component in the equilibrium mixture of fructose in solution, exhibits a rich and complex reactivity profile. Its propensity to undergo mutarotation, glycosylation, oxidation, reduction, and esterification provides a versatile platform for chemical synthesis and biological investigation. Understanding these chemical properties is crucial for researchers in carbohydrate chemistry, food science, and drug development. The elucidation of fructose-specific signaling pathways, such as the FINS1-mediated pathway in plants, opens new avenues for research into the biological roles of this important sugar. This guide provides a foundational understanding and practical protocols to aid in the exploration of this compound chemistry and its applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Signaling role of fructose mediated by FINS1/FBP in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FRUCTOSE INSENSITIVE1 regulates stem cell function in Arabidopsis in response to fructose signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic and diverse sugar signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fructose receptor functions as a nutrient sensor in the Drosophila brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 12. [PDF] Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and evaluation of fructose analogues as inhibitors of the D-fructose transporter GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of D-Fructofuranose Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of D-fructofuranose stereoisomers. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the computational and experimental methodologies used to investigate the conformational landscape of these important monosaccharides. This document delves into the intricacies of this compound's structural diversity, the computational tools available for its study, and the experimental techniques for model validation.

Introduction to this compound Stereoisomers

D-fructose, a key ketonic monosaccharide, exists in solution as a complex equilibrium mixture of at least five tautomers: α- and β-pyranose forms, α- and β-furanose forms, and a minor open-chain keto form.[1] While the β-D-fructopyranose form is the most abundant in aqueous solution, the furanose form is of significant biological importance as it is the structure adopted by fructose (B13574) in sucrose (B13894) and many other oligosaccharides.[2][3] The five-membered furanose ring exhibits a high degree of flexibility, leading to a complex conformational landscape characterized by various puckered forms.[4] Understanding the stereochemistry and conformational preferences of this compound is crucial for elucidating its role in biological processes and for the rational design of carbohydrate-based therapeutics.

Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to explore the structure, stability, and dynamics of this compound stereoisomers at an atomic level. This guide will explore the key aspects of these methodologies.

Theoretical Approaches to Modeling this compound

The theoretical modeling of this compound stereoisomers involves a range of computational techniques, from molecular mechanics to quantum mechanics, each offering a different balance of accuracy and computational cost.

Molecular Mechanics and Force Fields

Molecular mechanics (MM) methods are a computationally efficient approach for studying the conformational preferences of large biomolecules, including carbohydrates. These methods rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system as a function of its atomic coordinates.

For carbohydrate modeling, specialized force fields are essential. The GLYCAM force fields, such as GLYCAM06, are widely used and have been specifically parameterized to reproduce the unique stereochemical and conformational properties of carbohydrates.[5][6] These force fields are compatible with common molecular dynamics simulation packages like AMBER.[5] Another force field that has been used for modeling carbohydrates is the OPLS (Optimized Potentials for Liquid Simulations) force field.[7]

Quantum Mechanical Methods

Quantum mechanical (QM) methods provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. These methods are particularly important for studying phenomena that involve changes in electronic distribution, such as the anomeric effect and intramolecular hydrogen bonding, which play a crucial role in determining the stability of this compound conformers.

Commonly used QM methods for carbohydrate modeling include:

-

Ab initio methods: Such as Møller-Plesset perturbation theory (e.g., MP2).

-

Density Functional Theory (DFT): Using functionals like M06-2X. It is important to note that some functionals, like B3LYP, have been shown to be less reliable for predicting the conformational energies of sugars.

-

Semi-empirical methods: Such as AM1, which offer a compromise between computational cost and accuracy and can be used in hybrid QM/MM simulations.[8]

Conformational Analysis and Ring Puckering

A central aspect of modeling this compound is the analysis of its furanose ring puckering. The conformation of the five-membered ring can be described by a set of puckering coordinates, most commonly the Cremer-Pople puckering parameters.[9] These parameters define the amplitude of puckering and the phase angle of pseudorotation, which describes the continuous interconversion between different envelope and twist conformations.[10]

Computational workflows for conformational analysis typically involve:

-

Generation of initial structures: Building the different stereoisomers (α and β anomers) of this compound.

-

Conformational search: Exploring the potential energy surface to identify low-energy conformers. This can be achieved through systematic searches, Monte Carlo methods, or molecular dynamics simulations.[11][12]

-